Benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate
CAS No.:
Cat. No.: VC16187657
Molecular Formula: C22H19ClO3
Molecular Weight: 366.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19ClO3 |
|---|---|
| Molecular Weight | 366.8 g/mol |
| IUPAC Name | benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate |
| Standard InChI | InChI=1S/C22H19ClO3/c23-20-13-19(14-22(24)26-16-18-9-5-2-6-10-18)11-12-21(20)25-15-17-7-3-1-4-8-17/h1-13H,14-16H2 |
| Standard InChI Key | WWDPCWMNWVZRPO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)OCC3=CC=CC=C3)Cl |
Introduction
Synthesis Pathway
-
Starting Materials: The synthesis might begin with a phenol derivative, which undergoes chlorination and phenylmethoxylation.
-
Coupling Reaction: The modified phenol could then be coupled with a benzyl acetate derivative.
-
Purification: Final purification steps would involve chromatography or crystallization.
Potential Applications
Compounds with similar structures often exhibit biological activity, such as antimicrobial or anticancer properties. The presence of a chloro group and phenylmethoxy substituent could influence its interaction with biological targets.
Biological Activity
-
Antimicrobial Activity: Chlorinated compounds can exhibit antimicrobial properties.
-
Anticancer Activity: The phenylmethoxy group might contribute to interactions with cellular targets.
Research Findings
While specific research findings on Benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate are not available, related compounds have shown promise in various biological assays.
Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume